Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYKURYVHHEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(N(C2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl (E)-2-methyl-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate. Its molecular formula is with a molecular weight of approximately 337.27 g/mol. The structure features a tetrahydropyridine ring which is known for its pharmacological relevance due to its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the dioxaborolane moiety allows for potential covalent bonding with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of protein functions. The ester group can undergo hydrolysis to release the active tetrahydropyridine moiety which interacts with biological targets effectively .
Antimicrobial Activity
Research indicates that compounds containing the tetrahydropyridine structure often exhibit antimicrobial properties. Studies have shown that related tetrahydropyridine derivatives demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
| Tetrahydropyridine Derivative | Klebsiella pneumoniae | 75 µg/mL |
These findings suggest that the structural features of tetrahydropyridines significantly influence their antimicrobial efficacy .
Enzyme Inhibition
The compound's mechanism involves enzyme inhibition where it can act as a competitive inhibitor for various enzymes. For example, studies have demonstrated that derivatives can inhibit enzymes involved in metabolic pathways by binding to active sites and preventing substrate interaction .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrahydropyridine derivatives against common pathogens. The results indicated that modifications in substituents on the tetrahydropyridine ring could enhance antibacterial potency.
- Enzyme Interaction : In vitro studies have shown that certain derivatives can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases .
- Pharmacological Potential : The compound's unique structure positions it as a candidate for drug development in treating bacterial infections and possibly neurological conditions due to its ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among the target compound and its analogs:
Physicochemical Properties
- Stability : Boronic esters are generally moisture-sensitive, but the tert-butyl carbamate group in the target compound may enhance stability compared to analogs like Compound 25, which is an oil .
- Stereochemistry : Compound 25 exists as a 53:47 stereoisomeric mixture, whereas the target compound’s tetrahydropyridine core may enforce a fixed conformation .
- Solubility: Piperidine and phenoxymethyl derivatives () exhibit higher lipophilicity due to aromatic substituents, contrasting with the more polar tetrahydropyridine core .
Reactivity in Cross-Coupling Reactions
- Target Compound : Expected to participate in Suzuki-Miyaura couplings due to the boronate ester’s reactivity, similar to dihydropyridine and pyrazolopyridine analogs .
- Compound 25 : Demonstrated utility in radical-mediated reactions rather than traditional cross-coupling, reflecting its unique synthesis pathway .
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a partially saturated tetrahydropyridine ring with three key substituents:
- A tert-butoxycarbonyl (Boc) group at the nitrogen atom.
- A methyl group at the C2 position.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the C5 position.
The juxtaposition of these groups introduces synthetic complexities, including:
Key Synthetic Approaches
Quaternary Ammonium Salt Reduction Method
The most scalable route, adapted from CN111004264B, involves a two-step sequence:
Step 1: Quaternary Salt Formation
Reaction of 2-methylpyridine-4-boronic acid pinacol ester with tert-butyl chloroformate generates a pyridinium intermediate:
$$
\text{2-Methylpyridine-4-boronic ester} + \text{tert-Butyl chloroformate} \rightarrow \text{Quaternary ammonium salt}
$$
Conditions :
- Solvent: Chlorobenzene or acetonitrile
- Temperature: 80–110°C (reflux)
- Molar ratio: 1:1–1.1 (boronate:halide)
- Yield: 85–92% (crude, used directly in next step).
Step 2: Borohydride Reduction
Sodium borohydride reduces the pyridinium salt to the tetrahydropyridine derivative:
$$
\text{Quaternary salt} + \text{NaBH}_4 \rightarrow \text{Target compound}
$$
Optimized Parameters :
Alternative Pathway: Iminium Ion Cyclization
While less commonly employed, this method constructs the tetrahydropyridine ring through cyclization:
- Boc-Protected Aminoboronate Synthesis :
- Coupling of tert-butyl (2-methylallyl)carbamate with pinacol borane under palladium catalysis.
- Ring-Closing Metathesis :
- Grubbs catalyst-mediated cyclization to form the tetrahydropyridine skeleton.
Limitations :
Process Optimization Strategies
Solvent Screening for Reduction Step
| Solvent | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| THF | 2.5 | 75 | <5% |
| DCM | 4.0 | 63 | 12% |
| EtOAc | 3.2 | 68 | 8% |
| MeCN | 2.0 | 71 | 6% |
Data adapted from CN111004264B
THF emerged as optimal, balancing reaction rate and selectivity. Protic solvents (e.g., MeOH) caused boronate hydrolysis, decreasing yields to <30%.
Temperature Profile Analysis
Controlling exotherms during NaBH4 addition proved critical:
- >5°C : Increased deboronation (up to 18% byproduct).
- −10°C to 0°C : Maintained boronate integrity (94–96% purity).
Characterization and Quality Control
Key analytical data for the target compound:
Industrial-Scale Considerations
The quaternary salt route demonstrates superior scalability:
- 100-g Scale Demonstration :
- Total yield: 70% (vs. 45% for iminium cyclization).
- Purity: 99.2% after single crystallization.
- Cost Analysis :
- Raw material cost: \$12.50/g (vs. \$38.20/g for Pd-catalyzed methods).
- Waste generation: 3.2 kg/kg product (vs. 8.7 kg/kg for alternative routes).
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis typically involves multi-step procedures under controlled conditions. Initial steps often include functionalization of the tetrahydropyridine core, followed by introduction of the boronate ester group via Miyaura borylation. For example, analogous compounds are synthesized through palladium-catalyzed cross-coupling reactions using pinacol boronic esters under inert atmospheres to prevent oxidation . Critical steps include protection of reactive amines (e.g., using tert-butoxycarbonyl groups) and purification via column chromatography to isolate intermediates.
Q. Which spectroscopic methods are most effective for characterizing its structure?
A combination of -NMR, -NMR, and mass spectrometry (MS) is essential. -NMR confirms the presence of the tetrahydropyridine ring (δ 1.2–2.8 ppm for methyl groups) and boronate ester (δ ~1.3 ppm for pinacol methyls). MS provides molecular weight validation (CHBNO, expected m/z 334.2 [M+H]). IR spectroscopy can verify carbonyl stretches (~1700 cm) from the tert-butyl carbamate group .
Q. What are its common applications in medicinal chemistry research?
The boronate ester moiety enables participation in Suzuki-Miyaura cross-couplings to generate biaryl structures, which are prevalent in drug discovery. The tetrahydropyridine scaffold is explored for its potential as a bioactive core in kinase inhibitors or GPCR modulators. Related dihydropyridines exhibit calcium channel-blocking activity, suggesting possible cardiovascular applications .
Advanced Research Questions
Q. How can instability of the boronate ester during Suzuki-Miyaura couplings be mitigated?
Instability often arises from hydrolysis or protodeboronation. Strategies include:
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions may stem from impurities or stereochemical variations. Recommendations:
- Validate purity via HPLC (≥95%) and characterize stereochemistry using chiral chromatography or X-ray crystallography .
- Perform comparative studies with structurally analogous compounds (e.g., tert-butyl carbamate derivatives) to isolate functional group contributions .
- Use computational methods (molecular docking) to predict binding modes and correlate with experimental IC values .
Q. What strategies optimize synthesis yield and purity for large-scale applications?
Optimization parameters include:
- Recrystallization from hexane/ethyl acetate improves purity (>98%) .
Methodological Considerations
Q. How should researchers design experiments to assess its reactivity in diverse coupling conditions?
Employ a matrix of:
- Bases : KCO, CsCO, EtN.
- Solvents : THF, DMF, dioxane.
- Electrophiles : Aryl halides (Br, I) and triflates. Monitor reaction progress via TLC and isolate products using preparative HPLC. Compare yields and byproduct profiles to identify optimal conditions .
Q. What safety precautions are critical during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
